

An In-depth Technical Guide to the Chemical Properties of Boc-D-Homoserine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-d-homoserine*

Cat. No.: *B1282196*

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Introduction

N-tert-butoxycarbonyl-D-homoserine (**Boc-D-homoserine**) is a protected amino acid derivative widely utilized as a fundamental building block in synthetic organic chemistry. Its primary application lies in the field of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function provides stability under various reaction conditions, yet it can be readily removed under mild acidic conditions, making it an invaluable tool for the stepwise assembly of peptide chains.^{[1][2][3]} This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Boc-D-homoserine**.

Chemical and Physical Properties

Boc-D-homoserine is a white to off-white solid at room temperature.^{[4][5]} Its structure incorporates a chiral center, a hydroxyl group on the side chain, and the acid-labile Boc protecting group, which collectively define its reactivity and handling requirements.

Quantitative Data Summary

The key physical and chemical properties of **Boc-D-homoserine** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid	
Molecular Formula	C ₉ H ₁₇ NO ₅	
Molecular Weight	219.24 g/mol	
CAS Number	745011-75-0, 67198-87-2	
Appearance	White to off-white solid	
Purity	Typically ≥98%	
Solubility	Soluble in DMSO (up to 200 mg/mL)	
Storage Conditions	Powder: -20°C (up to 3 years); In solvent: -80°C (up to 6 months)	

Reactivity and Stability

The chemical behavior of **Boc-D-homoserine** is dictated by its three primary functional groups:

- Boc-Protected Amine:** The N-Boc group is stable under neutral and basic conditions but is readily cleaved by mild acids, most commonly trifluoroacetic acid (TFA). This selective deprotection is the cornerstone of its use in SPPS.
- Carboxylic Acid:** The carboxyl group can be activated using standard coupling reagents (e.g., HBTU, DCC) to facilitate amide bond formation with the free amino group of another amino acid.
- Hydroxyl Group:** The primary alcohol on the side chain can be a site for further modification or may require its own protecting group (e.g., Benzyl) in more complex syntheses to prevent unwanted side reactions.

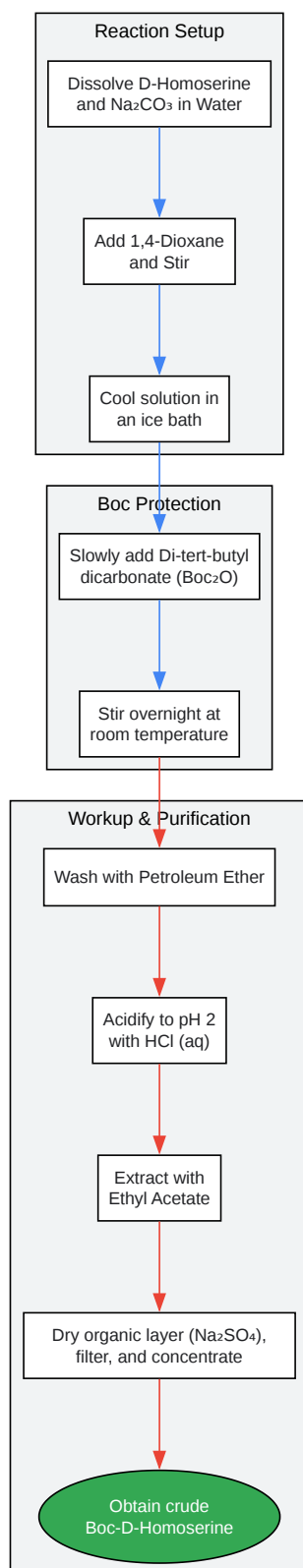
The compound should be stored in a dry, cool environment to ensure its long-term stability. As a powder, it is stable for up to three years when stored at -20°C. Stock solutions should be stored at -80°C and are typically stable for up to six months.

Experimental Protocols

General Synthesis of Boc-D-Homoserine

The following protocol is a representative method for the synthesis of N-Boc protected homoserine, adapted from procedures for the L-isomer. The fundamental chemistry is applicable to the D-enantiomer.

Workflow for **Boc-D-Homoserine** Synthesis



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Caption: Workflow for the chemical synthesis of **Boc-D-homoserine**.

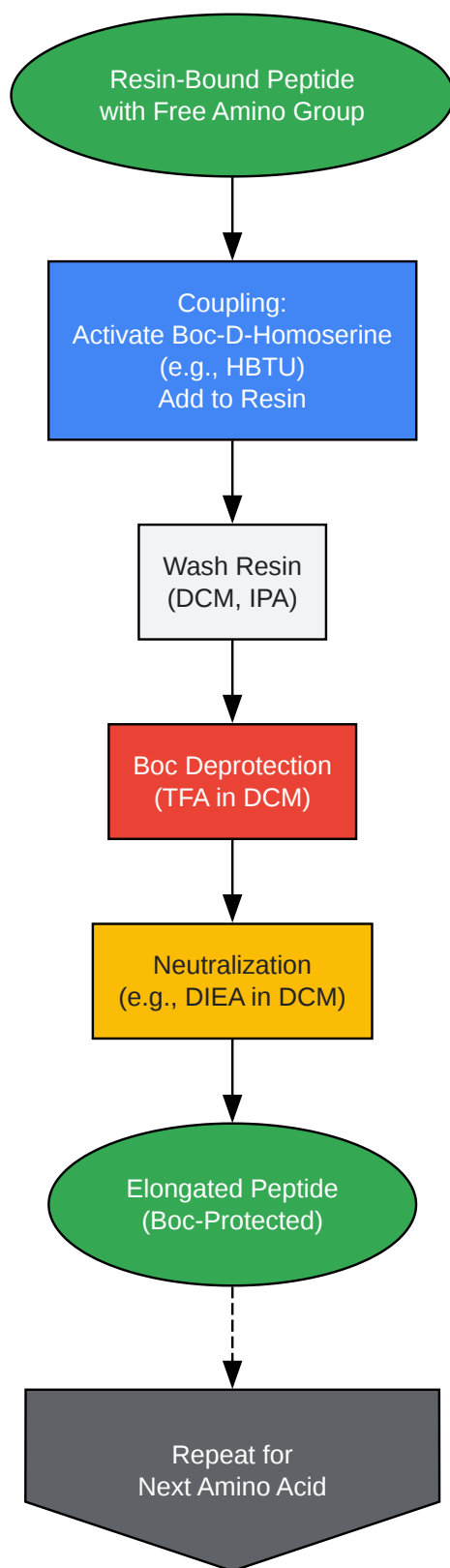
Methodology:

- **Dissolution:** D-homoserine and two equivalents of sodium carbonate are dissolved in water.
- **Solvent Addition:** 1,4-dioxane is added to the aqueous solution, and the mixture is stirred.
- **Boc Anhydride Addition:** The solution is cooled in an ice bath, and 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O), dissolved in 1,4-dioxane, are added dropwise.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred overnight.
- **Initial Wash:** Upon completion, the mixture is washed with petroleum ether to remove unreacted Boc₂O.
- **Acidification & Precipitation:** The aqueous layer is acidified to a pH of 2-3 using a cold solution of 1N HCl or potassium bisulfate. This protonates the carboxylate, causing the **Boc-D-homoserine** product to precipitate.
- **Extraction:** The product is extracted from the aqueous phase using ethyl acetate.
- **Drying and Concentration:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-homoserine is a key reagent in SPPS. The general cycle involves coupling the protected amino acid to a resin-bound peptide chain, followed by the removal of the Boc group to prepare for the next coupling cycle.

One Cycle of Boc Solid-Phase Peptide Synthesis



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Boc-D-Homoserine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282196#what-are-the-chemical-properties-of-boc-d-homoserine]

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